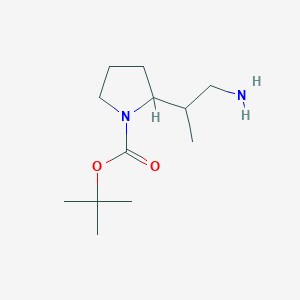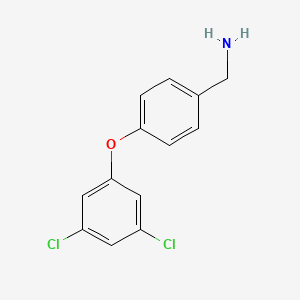
4-(3,5-Dichlorophenoxy)benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3,5-Dichlorophenoxy)phenyl)methanamine is an organic compound characterized by the presence of a methanamine group attached to a phenyl ring, which is further substituted with a 3,5-dichlorophenoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3,5-Dichlorophenoxy)phenyl)methanamine typically involves the reaction of 4-(3,5-dichlorophenoxy)benzaldehyde with an amine source under reductive amination conditions. The reaction can be carried out using sodium triacetoxyborohydride as the reducing agent in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of (4-(3,5-Dichlorophenoxy)phenyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction of the compound can yield the corresponding amine derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(4-(3,5-Dichlorophenoxy)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or resins.
作用機序
The mechanism of action of (4-(3,5-Dichlorophenoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
類似化合物との比較
- (4-(3,4-Dichlorophenoxy)phenyl)methanamine
- (4-(3,5-Difluorophenoxy)phenyl)methanamine
- (4-(3,5-Dibromophenoxy)phenyl)methanamine
Comparison: (4-(3,5-Dichlorophenoxy)phenyl)methanamine is unique due to the presence of the 3,5-dichlorophenoxy group, which imparts specific electronic and steric properties. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct reactivity and biological activity, making it a valuable target for further research and development.
特性
分子式 |
C13H11Cl2NO |
|---|---|
分子量 |
268.13 g/mol |
IUPAC名 |
[4-(3,5-dichlorophenoxy)phenyl]methanamine |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12/h1-7H,8,16H2 |
InChIキー |
GISJYMYFSFTSAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN)OC2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


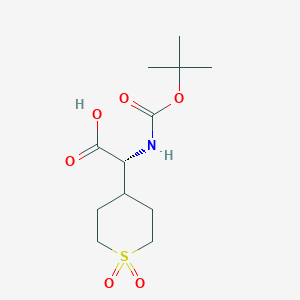
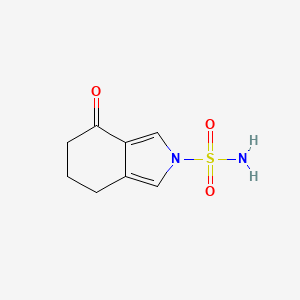
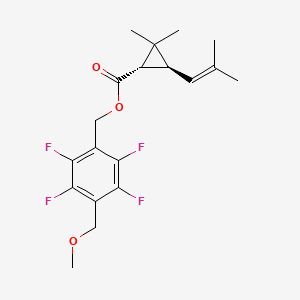
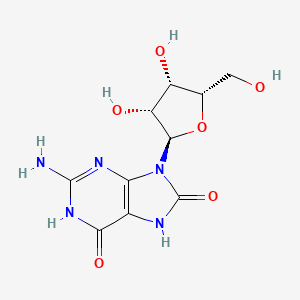
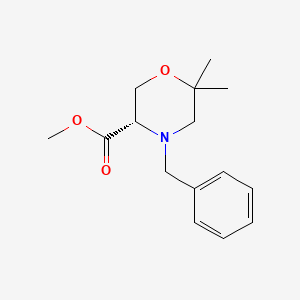

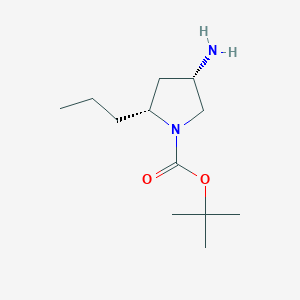
![Benzyl 3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12944700.png)
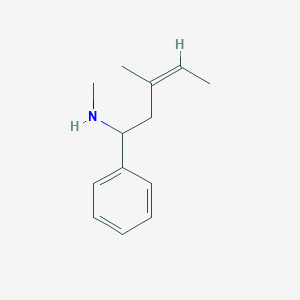
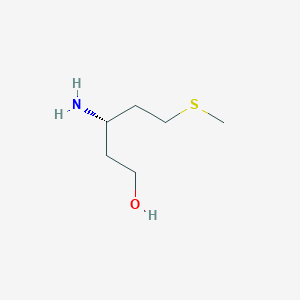
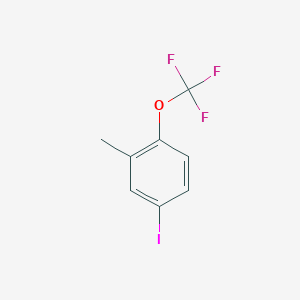

![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)
